4-[2-(4-Pyridinyl)ethyl]morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-pyridin-4-ylethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-4-12-5-2-11(1)3-6-13-7-9-14-10-8-13/h1-2,4-5H,3,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNYIINLDWHUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296401 | |
| Record name | 4-[2-(4-Pyridinyl)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28487-18-5 | |
| Record name | 4-[2-(4-Pyridinyl)ethyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28487-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(4-Pyridinyl)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation and Derivatization of 4 2 4 Pyridinyl Ethyl Morpholine
Retrosynthetic Disconnection Analysis of the 4-[2-(4-Pyridinyl)ethyl]morpholine Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection points are immediately apparent, leading to several logical synthetic pathways.
The most straightforward disconnection is at the C-N bond between the morpholine (B109124) nitrogen and the ethyl linker. This bond can be retrosynthetically cleaved to yield morpholine and a suitable 4-pyridylethyl electrophile, such as 4-(2-haloethyl)pyridine or 4-vinylpyridine (B31050). This approach is attractive due to the commercial availability and relatively low cost of morpholine.
A second key disconnection can be made at the C-C bond between the pyridine (B92270) ring and the ethyl group. This leads to a 4-substituted pyridine, which could be a halopyridine or a pyridine boronic acid, and a two-carbon synthon that is attached to the morpholine ring. This strategy opens the door to powerful cross-coupling reactions.
Finally, one could envision disconnections within the heterocyclic rings themselves. The morpholine ring can be disconnected to reveal a diethanolamine (B148213) derivative, and the pyridine ring can be formed from acyclic precursors through various cyclization strategies. These approaches are generally more complex but offer flexibility in introducing substituents onto the heterocyclic cores.
Classical and Contemporary Synthetic Routes to this compound
The synthesis of this compound can be achieved through a variety of classical and modern synthetic methods, each with its own advantages and limitations.
A common and direct method for the synthesis of this compound is the N-alkylation of morpholine. This typically involves the reaction of morpholine with a 4-pyridylethyl halide, such as 4-(2-chloroethyl)pyridine (B1610578) or 4-(2-bromoethyl)pyridine, in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can influence the reaction rate and yield.
Alternatively, a Michael addition approach can be employed, where morpholine is added across the double bond of 4-vinylpyridine. This reaction is often catalyzed by a base and provides an atom-economical route to the target molecule.
While not a direct route to this compound itself, amidation reactions followed by reduction are a viable strategy for creating the ethylamine (B1201723) linker. For instance, a 4-pyridylacetic acid derivative could be coupled with morpholine to form an amide, which is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).
While less common for the direct synthesis of the title compound, ring-closing reactions can be employed to construct either the morpholine or the pyridine ring. The morpholine ring can be formed through the intramolecular cyclization of a suitably substituted diethanolamine derivative. researchgate.net For example, a precursor containing a 4-(2-pyridyl)ethyl group attached to a nitrogen atom bearing two 2-hydroxyethyl substituents could undergo acid-catalyzed dehydration to form the morpholine ring. researchgate.net
The construction of the pyridine ring itself is a more complex endeavor, often involving the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. acsgcipr.org For instance, a Hantzsch-type pyridine synthesis could be envisioned, although this would require careful selection of precursors to yield the desired 4-substituted product. More modern approaches might involve metal-catalyzed cycloadditions. acsgcipr.org
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. thieme-connect.combeilstein-journals.orgmdpi.comelsevier.com For the synthesis of this compound, a Suzuki or Negishi coupling could be employed to form the C-C bond between the pyridine and ethyl moieties. This would involve reacting a 4-halopyridine (e.g., 4-bromopyridine) with an organoboron or organozinc reagent derived from N-(2-bromoethyl)morpholine.
Palladium-catalyzed reactions, such as the Heck or Sonogashira coupling, could also be adapted. For example, a Heck reaction between 4-vinylpyridine and a suitable morpholine derivative could be explored. The direct C-H functionalization of pyridine, a rapidly developing field, offers a future-forward strategy where a C-H bond at the 4-position of pyridine could be directly coupled with a morpholine-containing fragment, although this remains a challenging transformation. thieme-connect.com
Design and Synthesis of Structural Analogues and Derivatives of this compound
The structural framework of this compound offers multiple points for chemical modification to explore structure-activity relationships in various contexts.
The pyridine ring is amenable to a wide range of chemical modifications. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the pyridine ring, although the directing effects of the alkyl group at the 4-position and the nitrogen atom must be considered. The pyridine nitrogen itself can be oxidized to the corresponding N-oxide, which can then undergo further functionalization.
Transition metal-catalyzed C-H activation provides a powerful platform for introducing a variety of functional groups at different positions on the pyridine ring. thieme-connect.commdpi.com For example, palladium- or rhodium-catalyzed reactions can be used to introduce aryl, alkyl, or carbonyl groups. Furthermore, the existing ethylmorpholine side chain can be modified. For instance, the morpholine ring could be replaced with other cyclic amines to probe the impact of the heterocyclic ring on the molecule's properties.
Derivatization Approaches for the Morpholine Ring System
The morpholine ring is a common scaffold in biologically active compounds. e3s-conferences.org Its derivatization in the context of this compound can be achieved through several methods, primarily targeting the nitrogen atom or the carbon atoms of the ring.
One common derivatization reaction for morpholine is N-nitrosation. Under acidic conditions, morpholine can react with sodium nitrite (B80452) to form the stable and volatile N-nitrosomorpholine. This reaction is often used for the detection and quantification of morpholine. researchgate.net Another approach involves the reaction of morpholine with isothiocyanates, such as 1-Naphthyl isothiocyanate, to produce stable derivative compounds that can be analyzed by HPLC. researchgate.net
For the synthesis of substituted morpholines, a palladium-catalyzed carboamination reaction has been described. This method allows for the creation of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. e3s-conferences.org Additionally, concise synthetic routes to 2- and 3-substituted morpholine congeners have been developed starting from tosyl-oxazetidine and α-formyl carboxylates. These reactions, which can be diastereoselective, allow for the creation of highly decorated and conformationally rigid morpholines. acs.org
Visible light-promoted oxidative ring-opening of N-aryl morpholine derivatives presents another derivatization pathway. This method utilizes visible light and oxygen to cleave the C(sp³)–C(sp³) bond within the morpholine ring, yielding formamide-containing products. This reaction proceeds under mild conditions without the need for transition metals or harsh oxidants. google.com
Table 1: Selected Derivatization Reactions for the Morpholine Ring
| Reaction Type | Reagents | Product Type | Reference |
| N-Nitrosation | Sodium nitrite, acid | N-Nitrosomorpholine | researchgate.net |
| Reaction with Isothiocyanate | 1-Naphthyl isothiocyanate | N-Substituted thiourea (B124793) derivative | researchgate.net |
| Palladium-Catalyzed Carboamination | Aryl/alkenyl bromide, Pd catalyst | Substituted morpholines | e3s-conferences.org |
| Oxidative Ring-Opening | Visible light, O₂, photocatalyst | Formamide derivatives | google.com |
Diversification of the Ethyl Linker and Bridge Connections
Modification of the ethyl linker connecting the pyridine and morpholine rings is crucial for exploring structure-activity relationships. This can involve altering the length of the alkyl chain or introducing functional groups.
A common synthetic route to this compound and its analogs involves the reaction of a morpholine precursor with a pyridyl ethyl moiety. ontosight.ai To diversify the linker, analogs with different chain lengths can be synthesized by using, for example, 3-(4-pyridyl)propyl bromide or 4-(4-pyridyl)butyl bromide instead of a two-carbon electrophile.
Another strategy involves the synthesis of derivatives where the linker is part of a different heterocyclic system. For instance, new 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have been synthesized and evaluated for their biological activity. nih.gov This demonstrates how the ethyl linker can be incorporated into a triazole ring, effectively creating a more complex bridging system.
The synthesis of these analogs often relies on standard nucleophilic substitution reactions where morpholine, or a derivative thereof, displaces a leaving group on an alkyl chain attached to the pyridine ring. The availability of various pyridylalkyl halides allows for the systematic exploration of linker length and composition.
Sustainable and Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of growing importance. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.
For the synthesis of the morpholine moiety, a one or two-step, redox-neutral protocol has been developed using ethylene (B1197577) sulfate (B86663) and tBuOK to convert 1,2-amino alcohols to morpholines. acs.orgnih.govchemrxiv.org This method is high-yielding and uses inexpensive reagents, offering environmental and safety benefits over traditional methods. acs.orgnih.govchemrxiv.org It has also been successfully performed on a large scale (>50 g). acs.orgnih.govchemrxiv.org
In the context of the pyridine ring, green procedures for the synthesis of novel pyridine derivatives have been developed using one-pot, four-component reactions under microwave irradiation. nih.govacs.org This approach offers advantages such as excellent yields, pure products, short reaction times, and reduced costs. nih.govacs.org While stoichiometric oxidants are often used in pyridine synthesis, which is undesirable from a green chemistry perspective, alternative methods are being explored. researchgate.net
The choice of solvent is another key aspect of green chemistry. The use of water or ethanol (B145695) as a solvent in these multi-component reactions contributes to a more environmentally friendly process. nih.govacs.org Furthermore, photocatalytic methods, which can be performed under continuous flow conditions, offer a scalable and greener alternative for the synthesis of related heterocyclic structures. organic-chemistry.org
Considerations for Scalable Laboratory Synthesis of this compound Precursors
The scalable synthesis of this compound relies on the efficient and cost-effective production of its key precursors: morpholine and a suitable 4-substituted pyridine, such as 4-vinylpyridine or 4-(2-chloroethyl)pyridine.
Morpholine Synthesis: Morpholine is a widely used industrial chemical, and its synthesis from 1,2-amino alcohols can be inefficient. acs.orgnih.govchemrxiv.org However, a recently developed method using ethylene sulfate provides a simple, high-yielding, and scalable route to a variety of morpholines. acs.orgnih.govchemrxiv.org This method has been demonstrated on scales greater than 50 grams, highlighting its potential for laboratory and industrial applications. acs.orgnih.govchemrxiv.org
4-Vinylpyridine Synthesis: 4-Vinylpyridine is a key precursor that can undergo a Michael addition with morpholine to form the target compound. It is typically prepared by the condensation of 4-methylpyridine (B42270) (4-picoline) with formaldehyde, followed by dehydration of the resulting 4-pyridineethanol. chemicalbook.comwikipedia.org Another laboratory-scale synthesis involves a Suzuki coupling reaction between 4-bromopyridine (B75155) hydrochloride and vinylboronic acid derivatives, although the yield may be moderate. chemicalbook.com
Table 2: Scalable Synthesis of Key Precursors
| Precursor | Starting Material(s) | Key Reagents/Conditions | Scale/Yield | Reference |
| Substituted Morpholines | 1,2-Amino alcohols | Ethylene sulfate, tBuOK | >50 g scale, high yield | acs.orgnih.govchemrxiv.org |
| 4-Vinylpyridine | 4-Methylpyridine, Formaldehyde | Condensation, then dehydration | Industrial method | chemicalbook.comwikipedia.org |
| 4-(Chloromethyl)pyridine HCl | 4-Hydroxymethylpyridine HCl | Thionyl chloride | 76% yield | prepchem.com |
| 4-(Chloromethyl)pyridine HCl | 4-Methylpyridine | KMnO₄, Methanol, NaBH₄, SOCl₂ | 82% molar yield over last step | google.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 2 4 Pyridinyl Ethyl Morpholine Scaffolds
Fundamental Principles of Structure-Activity/Property Relationship Analysis in Chemical Research
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are fundamental concepts in chemical and pharmaceutical research. numberanalytics.comoup.com The core principle of SAR is that the biological activity of a chemical compound is intrinsically linked to its molecular structure. numberanalytics.com By systematically modifying parts of a molecule and observing the resulting changes in biological effect, researchers can identify key structural features, known as pharmacophores, that are essential for its activity. wikipedia.orgnih.gov This process allows for the strategic optimization of lead compounds to enhance potency and selectivity, and to minimize undesirable side effects. numberanalytics.comcollaborativedrug.com
The concept dates back to the 19th century, but has evolved significantly with technological advancements. numberanalytics.comwikipedia.org Early studies relied on empirical observations, whereas modern approaches integrate sophisticated computational and experimental techniques. numberanalytics.com
Structure-Property Relationship (SPR) is a related principle that connects a molecule's structure to its physicochemical properties, such as solubility, melting point, and lipophilicity (partition coefficient). contractpharma.com These properties are critical as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which determines its viability as a drug candidate. The fundamental premise is that the chemical structure dictates the physical and chemical properties, which in turn determine the molecule's behavior in a biological system. oup.comumass.edu Recognizing the relationships between a molecule's structure and its properties is key to designing compounds with improved characteristics. nih.gov
The typical workflow for these studies involves several key steps:
Design and Synthesis: A series of compounds is designed with systematic structural variations. oncodesign-services.com
Biological and Physicochemical Testing: The synthesized analogues are tested for biological activity and key physical properties are measured. oncodesign-services.com
Data Analysis: The results are analyzed to find correlations between structural changes and the observed effects. collaborativedrug.comoncodesign-services.com
Model Building: For quantitative analysis (QSAR/QSPR), mathematical models are developed to predict the activity or properties of new, unsynthesized compounds. wikipedia.orgoncodesign-services.com
Conformational Analysis and Stereochemical Influences on Molecular Interactions
The three-dimensional arrangement of atoms in a molecule—its conformation and stereochemistry—is a critical determinant of its interaction with biological targets. umass.edu For a flexible molecule like 4-[2-(4-Pyridinyl)ethyl]morpholine, understanding its conformational landscape is essential for predicting its biological activity. nih.gov
The morpholine (B109124) ring itself is not planar and primarily exists in a chair conformation. nih.gov Recent spectroscopic and theoretical studies on morpholine have identified two distinct chair conformers: one with the N-H bond in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). nih.gov The equatorial conformer is generally found to be more stable. nih.gov In the case of this compound, the bulky pyridinylethyl substituent on the nitrogen atom would strongly favor the equatorial position to minimize steric hindrance.
Stereochemical factors, such as the spatial relationship of the atoms, are crucial. umass.edu Although the parent compound this compound is achiral, the introduction of substituents on the ethyl linker or the morpholine ring could create stereocenters, leading to enantiomers or diastereomers which may exhibit significantly different biological activities and metabolic profiles.
Impact of Substituent Effects on Physicochemical Descriptors and Interaction Profiles
Modifying the this compound scaffold with different substituents is a primary strategy used in SAR and SPR studies to fine-tune its properties. Adding substituents to either the pyridine (B92270) or morpholine rings can profoundly alter the molecule's physicochemical descriptors and its potential non-covalent interactions.
Key physicochemical descriptors affected by substituents include:
Lipophilicity (logP): This measures a compound's solubility in fatty versus aqueous environments. Adding non-polar, hydrophobic groups (e.g., alkyl, halogen) will increase the logP, potentially improving membrane permeability, while adding polar groups (e.g., hydroxyl, carboxyl) will decrease it.
Electronic Effects (pKa): The pyridine nitrogen is a weak base. Electron-withdrawing groups (e.g., -Cl, -NO₂) on the pyridine ring will decrease its basicity (lower pKa), while electron-donating groups (e.g., -CH₃, -OCH₃) will increase it. This affects the ionization state of the molecule at physiological pH and its ability to form ionic bonds.
Hydrogen Bonding Capacity: Substituents can introduce new hydrogen bond donors (e.g., -OH, -NH₂) or acceptors (e.g., carbonyls, nitro groups), altering the molecule's interaction profile with its biological target and affecting its solubility.
Molecular Size and Shape (Sterics): The size and position of substituents influence how the molecule can fit into a binding pocket. Bulky groups can introduce steric hindrance, preventing optimal binding, or they can provide favorable van der Waals interactions if they fit well.
The following interactive table illustrates how hypothetical substitutions on the pyridine ring of this compound could alter key calculated physicochemical properties.
| Substituent (R) | Position on Pyridine Ring | Formula of Analogue | Calculated logP (cLogP) | Calculated pKa (Pyridine N) | Polar Surface Area (Ų) |
| -H (Parent) | - | C₁₁H₁₆N₂O | 1.35 | 5.8 | 21.7 |
| -Cl | 2 | C₁₁H₁₅ClN₂O | 2.05 | 4.5 | 21.7 |
| -OCH₃ | 2 | C₁₂H₁₈N₂O₂ | 1.40 | 6.4 | 30.9 |
| -NH₂ | 2 | C₁₁H₁₇N₃O | 0.90 | 6.8 | 47.7 |
| -CF₃ | 3 | C₁₂H₁₅F₃N₂O | 2.50 | 3.9 | 21.7 |
Note: The values in this table are illustrative estimates and would need to be confirmed by experimental measurement or more rigorous computational methods.
These modifications directly impact the interaction profile. For example, a substituent that lowers the pKa of the pyridine ring might weaken a critical ionic interaction with an acidic amino acid residue (e.g., aspartate, glutamate) in a receptor binding site. Conversely, adding a hydrogen bond donor could create a new, favorable interaction that increases binding affinity.
Ligand-Based and Receptor-Based Design Strategies for this compound Analogues
The design of new analogues of this compound can be approached using two complementary computer-aided drug design (CADD) strategies: ligand-based and receptor-based design. nih.govnih.gov
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activities is available. nih.gov The underlying principle is that molecules with similar structures are likely to have similar biological activities. nih.gov For the this compound scaffold, this would involve:
Pharmacophore Modeling: Analyzing a series of active, structurally similar compounds to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, basic centers, hydrophobic regions) required for biological activity. nih.gov The resulting pharmacophore model serves as a template to design new molecules that fit the model or to search virtual libraries for new hits.
Quantitative Structure-Activity Relationships (QSAR): Developing a mathematical model that correlates structural descriptors of a set of analogues with their biological activity. nih.gov This model can then be used to predict the activity of novel, un-synthesized analogues.
Receptor-Based (or Structure-Based) Drug Design (SBDD) is used when the 3D structure of the biological target (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for the direct design of ligands that can fit into the target's binding site. Key techniques include:
Molecular Docking: A computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Researchers could dock this compound and its virtual analogues into the active site to predict their binding affinity and mode of interaction. This helps prioritize which analogues to synthesize. oncodesign-services.comnih.gov
De Novo Design: Using computational algorithms to design a novel ligand from scratch or by growing it within the constraints of the receptor's binding pocket.
For instance, if this compound were an inhibitor of a specific kinase, docking studies could reveal that the pyridine ring fits into a pocket that binds adenine, while the morpholine group occupies a more solvent-exposed region. nih.gov This insight would guide chemists to add substituents to the morpholine ring to improve properties like solubility, without disrupting the key interactions of the pyridine ring. nih.gov
Chemoinformatic and Statistical Approaches for SAR/SPR Model Development
Chemoinformatic and statistical methods are essential for transforming raw SAR and SPR data into predictive models. nih.gov These computational tools allow researchers to handle large datasets, identify complex patterns, and build models that quantitatively relate a molecule's structure to its activity or properties. oncodesign-services.com
The process begins with the calculation of molecular descriptors . These are numerical values that represent various aspects of a molecule's structure, such as:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electron distribution (e.g., partial charges, dipole moment).
Physicochemical descriptors: Such as logP, pKa, and polar surface area.
Once descriptors are calculated for a series of this compound analogues with known experimental data, statistical methods are used to build a Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) model. Common statistical techniques include:
Multiple Linear Regression (MLR): A method to create a linear equation relating a set of descriptors to the observed activity.
Partial Least Squares (PLS): A more advanced regression technique that is well-suited for datasets where the number of descriptors is large or the descriptors are correlated.
Machine Learning Algorithms: Modern approaches utilize methods like Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANNs) to capture complex, non-linear relationships between structure and activity. nih.gov
A crucial step in model development is validation , where the model's predictive power is tested on a set of compounds that were not used in its creation (a test set). This ensures the model is robust and can be reliably used to predict the properties of new molecules. These models are powerful tools for virtually screening large libraries of potential analogues, saving significant time and resources. collaborativedrug.com
Predictive Modeling and Hypothesis Generation in Compound Design
The ultimate goal of SAR and SPR analysis is to enable predictive modeling for the rational design of new compounds. researchgate.net Once a validated QSAR or QSPR model for the this compound scaffold is developed, it becomes a powerful tool for generating and testing new hypotheses in silico before committing to chemical synthesis. umn.edunih.gov
Predictive models can be used to:
Virtually Screen Compound Libraries: Large databases of virtual compounds can be rapidly screened to identify those predicted to have high activity and desirable properties, flagging them for synthesis. researchgate.net
Guide Lead Optimization: When attempting to improve a lead compound, a predictive model can suggest which modifications are most likely to succeed. For example, a model might predict that adding a small, electron-withdrawing group at a specific position on the pyridine ring will enhance potency without negatively impacting solubility. nih.gov
Hypothesis Generation: Models can reveal unexpected relationships that generate new research hypotheses. For instance, a model might highlight the importance of a molecule's shape or flexibility, leading chemists to hypothesize that constraining the conformation of the ethyl linker with a more rigid structure could lock it in the bioactive conformation and increase potency. nih.gov
Predict ADMET Properties: In addition to biological activity, computational models are widely used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Predicting potential liabilities like poor absorption or high toxicity early in the design process allows researchers to avoid unpromising avenues. researchgate.net
By integrating these predictive tools, the design process for new this compound analogues shifts from trial-and-error to a more hypothesis-driven cycle. Researchers can design a set of virtual analogues, predict their activity and properties, analyze the results to refine their hypothesis, and then select only the most promising candidates for synthesis and experimental testing. This iterative "design-predict-synthesize-test" cycle significantly accelerates the discovery of compounds with optimized profiles.
Computational Chemistry and Theoretical Modeling of 4 2 4 Pyridinyl Ethyl Morpholine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. For 4-[2-(4-pyridinyl)ethyl]morpholine, DFT studies could provide valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Furthermore, DFT calculations can be used to determine various reactivity indices, including electronegativity, chemical hardness, and softness. These indices help in predicting the sites of electrophilic and nucleophilic attack, providing a deeper understanding of the molecule's reactive behavior. While specific DFT studies on this compound are not documented in the literature, such investigations would be crucial in characterizing its chemical nature.
Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods are computationally more intensive than DFT but can provide highly accurate results. For a flexible molecule like this compound, which possesses multiple rotatable bonds, ab initio calculations would be instrumental in exploring its conformational landscape.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics. For this compound, an MD simulation could reveal how the molecule behaves in a solvent, such as water, providing insights into its solvation properties and how it interacts with surrounding solvent molecules.
These simulations can also shed light on the flexibility of the molecule, showing how the different parts of the molecule move and rotate in relation to each other. This dynamic information is complementary to the static conformational analysis from QM methods and is essential for a complete understanding of the molecule's behavior in a biological environment.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, typically a protein receptor. This method is a cornerstone of drug discovery and design. In the context of this compound, molecular docking studies would be necessary to explore its potential as a ligand for various biological targets.
By docking the molecule into the active site of a protein, researchers can predict the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. The results of docking studies could generate hypotheses about the molecule's mechanism of action and guide the design of more potent analogs. The lack of published docking studies for this specific compound represents a significant gap in understanding its potential pharmacological profile.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. To develop a QSAR or QSPR model for derivatives of this compound, a dataset of structurally related compounds with experimentally determined activities or properties would be required.
These models are typically represented by a mathematical equation that relates molecular descriptors (numerical representations of chemical information) to the observed activity or property. While no specific QSAR or QSPR studies involving this compound are currently available, such models would be invaluable for predicting the activity of new, unsynthesized analogs and for optimizing the lead compound's structure.
Pharmacophore Modeling and Virtual Screening Applications in Compound Discovery
Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening.
For this compound, a pharmacophore model could be developed based on its known interactions with a biological target or based on a set of active, structurally similar compounds. This model would highlight the key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships. The application of such a model in a virtual screening campaign could lead to the discovery of novel compounds with similar or improved activity profiles. The absence of such studies for this compound underscores the untapped potential for its exploration in drug discovery.
Mechanistic Elucidation of Molecular Interactions Involving 4 2 4 Pyridinyl Ethyl Morpholine
Investigation of Binding Modes with Macromolecular Targets in In Vitro Systems
The binding mode of 4-[2-(4-Pyridinyl)ethyl]morpholine to macromolecular targets, such as G-protein coupled receptors (GPCRs) or enzymes, can be predicted based on the individual contributions of its constituent pharmacophoric features: the pyridine (B92270) ring, the ethyl linker, and the morpholine (B109124) ring. The unique chemical structure, which combines a morpholine ring with a 2-pyridyl ethyl chain, facilitates interactions with biological targets like enzymes and receptors. ontosight.ai The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding pockets. ontosight.ai For instance, in a study of pyridine derivatives as inhibitors of dihydroorotate (B8406146) dehydrogenase, the pyridine nitrogen was suggested to form a crucial interaction with the enzyme. nih.gov
Computational docking studies on related pyridine-containing molecules have provided insights into potential binding modes. For example, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with cyclin-dependent kinases (CDKs) revealed key hydrogen bonding and hydrophobic interactions. researchgate.net Similar interactions could be anticipated for this compound with its respective targets.
A hypothetical binding mode for this compound within a generic kinase binding site is depicted in the table below, illustrating the potential interactions.
| Molecular Moiety | Potential Interaction | Interacting Residue (Example) |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Hinge Region Backbone NH |
| Ethyl Linker | Hydrophobic Interaction | Lipophilic Pocket Residues |
| Morpholine Nitrogen (protonated) | Ionic Bond/H-Bond Donor | Aspartate, Glutamate |
| Morpholine Oxygen | Hydrogen Bond Acceptor | Serine, Threonine |
Understanding Allosteric Modulation and Conformational Changes Induced by Compound Binding
Allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) site to modulate the target's activity, is a key mechanism for achieving receptor selectivity and fine-tuning biological responses. nih.gov The structure of this compound, with its distinct hydrophobic and polar regions, suggests a potential for allosteric interactions.
A patent for 4-pyridinylmethyl-morpholine derivatives, which are structurally similar to the compound of interest, describes them as negative allosteric modulators of the NR2B receptor. google.com This suggests that compounds of this class can bind to an allosteric site on the receptor, inducing a conformational change that reduces the activity of the primary ligand. While direct evidence for this compound is lacking, the activity of these analogs provides a strong rationale for investigating its potential as an allosteric modulator.
The binding of an allosteric modulator can induce subtle yet significant conformational changes in the target protein. These changes can alter the shape of the orthosteric binding pocket, affecting the affinity or efficacy of the endogenous ligand. Techniques such as X-ray crystallography or cryo-electron microscopy would be required to visualize these conformational shifts directly.
Identification of Key Pharmacophoric Elements and Interaction Hotspots
A pharmacophore model for this compound would consist of a set of essential structural features required for its biological activity. Based on its chemical structure, the key pharmacophoric elements can be defined as:
A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.
A Positive Ionizable Feature: The nitrogen atom of the morpholine ring.
A Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring.
A Hydrophobic Feature: The ethyl linker and the aromatic pyridine ring.
The spatial arrangement of these features is critical for optimal interaction with a target. The ethyl linker provides flexibility, allowing the pyridine and morpholine rings to adopt a conformation that complements the topology of the binding site. The relative importance of each pharmacophoric element would depend on the specific molecular target. For instance, in a highly polar binding pocket, the hydrogen bonding and ionic features would dominate, while in a more hydrophobic pocket, the ethyl and pyridine moieties would be more critical for binding affinity.
Reviews on morpholine-containing compounds have consistently highlighted the role of the morpholine moiety as a key component of the pharmacophore for various enzyme inhibitors and receptor ligands. nih.govgoogle.comnih.gov
Kinetic and Thermodynamic Characterization of Molecular Recognition Processes
The interaction between a ligand and its target can be characterized by its kinetic and thermodynamic parameters. The kinetic parameters, the association rate constant (k_on) and the dissociation rate constant (k_off), describe the speed at which the ligand binds and unbinds from the target. The thermodynamic parameters, such as the change in enthalpy (ΔH) and entropy (ΔS), provide insight into the forces driving the binding event.
Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are commonly used to determine these parameters. A hypothetical set of kinetic and thermodynamic data for the interaction of this compound with a target protein is presented in the table below, illustrating the type of information that would be obtained from such studies.
| Parameter | Hypothetical Value | Interpretation |
| K_d (Dissociation Constant) | 100 nM | High binding affinity |
| k_on (Association Rate) | 1 x 10^5 M^-1s^-1 | Moderately fast binding |
| k_off (Dissociation Rate) | 1 x 10^-2 s^-1 | Slow dissociation, long residence time |
| ΔH (Enthalpy Change) | -20 kJ/mol | Favorable enthalpic contribution (H-bonds, van der Waals) |
| -TΔS (Entropic Contribution) | -10 kJ/mol | Unfavorable entropic contribution (loss of conformational freedom) |
| ΔG (Gibbs Free Energy) | -30 kJ/mol | Spontaneous binding process |
Cellular Target Engagement Studies in Model Biological Systems
Confirming that a compound interacts with its intended target within a cellular environment is a crucial step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for demonstrating target engagement in intact cells. nih.govresearchgate.netnih.gov This assay is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
In a hypothetical CETSA experiment, cells expressing the target protein would be treated with this compound. The cells would then be heated to a specific temperature, causing unbound proteins to denature and precipitate. The amount of soluble target protein remaining would be quantified, typically by Western blotting or mass spectrometry. An increase in the amount of soluble target protein in the presence of the compound would indicate direct binding and stabilization, thus confirming target engagement.
The results of such an experiment can be used to generate a dose-response curve, from which the concentration of the compound required to stabilize 50% of the target protein (EC50) can be determined. This provides a quantitative measure of target engagement in a cellular context.
Advanced Analytical Methodologies for the Research and Characterization of 4 2 4 Pyridinyl Ethyl Morpholine
Chromatographic Separations for Purity and Isolation in Research Syntheses
Chromatographic techniques are indispensable in the synthesis and analysis of 4-[2-(4-Pyridinyl)ethyl]morpholine, ensuring the purity of the final compound and isolating it from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis and purification of pyridine (B92270) derivatives. researchgate.net Method development for this compound would involve a systematic optimization of several key parameters to achieve efficient separation from starting materials, byproducts, and degradants.
A typical starting point for method development would be an isocratic elution on a C18 column. allmultidisciplinaryjournal.com The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netptfarm.pl The selection of the mobile phase composition and pH is critical. Given the basic nature of the pyridine and morpholine (B109124) nitrogens, a slightly acidic mobile phase can ensure the compound is in its protonated form, leading to better peak shape and retention.
Method validation is a crucial step to ensure the reliability of the analytical procedure. allmultidisciplinaryjournal.com This involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.netallmultidisciplinaryjournal.com
Table 1: Illustrative HPLC Method Parameters for Analysis of a Pyridine Derivative
| Parameter | Condition |
| Column | Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm) allmultidisciplinaryjournal.com |
| Mobile Phase | Phosphate Buffer (0.2 M, pH 2.0) : Acetonitrile (64:36 v/v) allmultidisciplinaryjournal.com |
| Flow Rate | 1.0 mL/min allmultidisciplinaryjournal.com |
| Detection | UV at 265 nm allmultidisciplinaryjournal.com |
| Injection Volume | 10 µL |
| Temperature | Ambient |
Gas Chromatography (GC) for Volatile Species and Derivatives
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of more volatile precursors or for the compound after derivatization.
Derivatization can be used to increase the volatility and thermal stability of the analyte. For instance, related morpholine compounds can be derivatized to form N-nitrosomorpholine, which is more amenable to GC analysis. nih.govresearchgate.net This approach, however, chemically modifies the original compound.
A typical GC method would utilize a capillary column with a suitable stationary phase, such as a mid-polarity phase like TM-1701. nih.gov The carrier gas is usually an inert gas like helium. nih.gov The temperature program of the GC oven is optimized to ensure good separation of the components in the sample. nih.gov A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Table 2: Example GC Method Parameters for Analysis of a Morpholine Derivative
| Parameter | Condition |
| Column | TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness) nih.gov |
| Carrier Gas | Helium at a constant flow rate of 2 mL/min nih.gov |
| Injection Mode | Split (1:7 ratio) nih.gov |
| Injector Temperature | 250°C nih.gov |
| Oven Program | Initial temp 100°C for 4 min, ramp to 120°C at 10°C/min, hold for 3 min, then ramp to 250°C at 20°C/min, hold for 5 min. nih.gov |
| Detector | Mass Spectrometer (MS) nih.gov |
Mass Spectrometry (MS) for Structural Confirmation and Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is a cornerstone for the structural confirmation and molecular weight determination of newly synthesized compounds like this compound. core.ac.uk The molecular formula of this compound is C11H16N2O, corresponding to a molecular weight of 192.26 g/mol . labshake.commolbase.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is an essential tool for elucidating the structure of a molecule by analyzing its fragmentation patterns. nih.govnih.gov In an MS/MS experiment, the molecular ion (or a protonated molecule, [M+H]+) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the atoms within the molecule. chemguide.co.uk
For this compound, the protonated molecule [M+H]+ would have an m/z of 193. The fragmentation would likely involve cleavages at the bonds of the ethyl bridge connecting the pyridine and morpholine rings, as well as fragmentation of the morpholine ring itself. The fragmentation pathways of even-electron ions, such as the protonated molecule, are often predictable and follow established chemical principles. nih.gov
Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| m/z | Possible Fragment Structure/Identity |
| 193 | [M+H]+ |
| 107 | Loss of the morpholine ring |
| 93 | Pyridine ring with a vinyl group |
| 87 | Morpholine ring fragment |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of an ion, allowing for the determination of its elemental composition. core.ac.uknih.gov This is a critical step in confirming the identity of a newly synthesized compound. By comparing the experimentally measured exact mass with the theoretical exact mass calculated from the molecular formula, it is possible to confirm the elemental composition with a high degree of confidence. nih.govwvu.edu
For this compound (C11H16N2O), the theoretical exact mass of the protonated molecule [M+H]+ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. wvu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. ethernet.edu.etnih.govresearchgate.net Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the carbon-hydrogen framework of a molecule and how the different atoms are connected. nih.govnih.gov
For this compound, ¹H NMR and ¹³C NMR would be the primary experiments. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.
The expected ¹H NMR spectrum of this compound would show characteristic signals for the protons on the pyridine ring, the ethyl bridge, and the morpholine ring. The protons on the pyridine ring would appear in the aromatic region, while the protons of the ethyl bridge and the morpholine ring would be in the aliphatic region.
The ¹³C NMR spectrum would similarly display distinct signals for the carbon atoms of the pyridine and morpholine rings, as well as the ethyl bridge. The chemical shifts of these carbons would be indicative of their electronic environment. nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2, C6 | ~8.5 | ~150 |
| Pyridine C3, C5 | ~7.2 | ~124 |
| Pyridine C4 | - | ~148 |
| Ethyl CH₂ (adjacent to pyridine) | ~2.9 | ~35 |
| Ethyl CH₂ (adjacent to morpholine) | ~2.7 | ~58 |
| Morpholine CH₂ (adjacent to N) | ~2.5 | ~54 |
| Morpholine CH₂ (adjacent to O) | ~3.7 | ~67 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Further structural confirmation and detailed assignment of all proton and carbon signals can be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). nih.govresearchgate.net These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. nih.gov
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. One-dimensional (1D) and two-dimensional (2D) techniques offer a comprehensive view of the molecular framework.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the protons on the pyridine ring, the ethyl bridge, and the morpholine ring. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons of the ethyl and morpholine groups appear more upfield.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The pyridine ring carbons are observed in the aromatic region (δ 120-150 ppm), whereas the carbons of the morpholine ring appear at characteristic shifts, with those adjacent to oxygen being further downfield (δ ~67 ppm) than those adjacent to nitrogen (δ ~45-55 ppm). researchgate.netchemicalbook.com
2D NMR: For unambiguous assignment of signals and to confirm the molecular structure, 2D NMR experiments are essential. weebly.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between adjacent protons within the pyridine ring and along the ethylmorpholine chain, confirming the connectivity of the fragments. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. sdsu.edu It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the protons of the ethyl bridge to the carbons of both the pyridine and morpholine rings.
The table below summarizes the expected NMR correlations that would be used to confirm the structure of this compound.
| NMR Technique | Type of Information Provided | Expected Correlations for this compound |
|---|---|---|
| ¹H NMR | Chemical environment of protons | Distinct signals for pyridinyl, ethyl, and morpholine protons. |
| ¹³C NMR | Chemical environment of carbons | Signals for aromatic carbons (pyridinyl) and aliphatic carbons (ethyl, morpholine). |
| COSY | ³J H-H coupling (through-bond) | Correlations between adjacent protons on the pyridine ring and along the ethyl chain. |
| HSQC | ¹J C-H coupling (one-bond) | Correlation of each proton with its directly attached carbon. |
| HMBC | ²⁻³J C-H coupling (multiple-bond) | Correlations between ethyl protons and pyridinyl carbons; ethyl protons and morpholine carbons. |
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that are rapid on the NMR timescale, such as conformational changes. nih.gov For this compound, the primary dynamic process of interest is the chair-to-chair ring inversion of the morpholine moiety.
At room temperature, this inversion is typically fast, resulting in averaged signals for the axial and equatorial protons of the morpholine ring in the ¹H NMR spectrum. However, by lowering the temperature, this process can be slowed down. Below a certain temperature, known as the coalescence temperature, separate signals for the axial and equatorial protons may be observed. researchgate.net
Analyzing the NMR spectra at various temperatures allows for the determination of the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process. nih.gov For N-substituted morpholine derivatives, this energy barrier provides insight into the conformational flexibility of the heterocyclic ring. researchgate.net
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, allowing for an unambiguous determination of the molecular conformation and stereochemistry. mdpi.com
For this compound, an X-ray crystal structure would confirm the connectivity and provide detailed geometric parameters. It would reveal the conformation of the morpholine ring, which is expected to adopt a chair conformation, as is common for this ring system. nih.gov Furthermore, the analysis would describe the relative orientation of the pyridine and morpholine rings.
The crystal packing, which describes how molecules are arranged in the crystal lattice, would also be elucidated. This includes the identification of intermolecular interactions such as hydrogen bonds or π-π stacking, which can influence the physical properties of the compound. redalyc.org In a related structure, 4-(pyrazin-2-yl)morpholine, molecules form sheets supported by C—H···O and C—H···N hydrogen-bonding interactions. nih.gov
The table below presents typical data obtained from an X-ray crystallographic analysis.
| Parameter | Information Obtained | Example from a Related Structure (4-(pyrazin-2-yl)morpholine) nih.gov |
|---|---|---|
| Crystal System | Symmetry of the unit cell | Monoclinic |
| Space Group | Symmetry elements of the crystal | P2₁/c |
| Bond Lengths | Distance between atomic nuclei | C-N, C-O, C-C bond distances |
| Bond Angles | Angles between adjacent bonds | C-N-C, C-O-C angles in the morpholine ring |
| Torsion Angles | Conformation of the molecule | Defines the chair conformation of the morpholine ring |
| Intermolecular Interactions | Crystal packing forces | Non-classical hydrogen bonds |
Spectrophotometric and Spectroscopic Techniques (UV-Vis, IR, Fluorescence) for Characterization and Interaction Studies
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the pyridine ring. Aromatic systems like pyridine typically exhibit strong absorption bands in the UV region (around 200-300 nm) due to π → π* electronic transitions. researchgate.netnist.gov The position and intensity of these bands can be influenced by substitution and the solvent environment.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands corresponding to:
C-H stretching from the aromatic pyridine ring and the aliphatic ethyl and morpholine groups.
C=C and C=N stretching from the pyridine ring.
C-O-C stretching (ether linkage) from the morpholine ring, typically a strong band around 1100 cm⁻¹. researchgate.net
C-N stretching from the tertiary amine in the morpholine ring and its connection to the ethyl group.
Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Pyridine derivatives can exhibit fluorescence, and this property can be used to study their interactions with other molecules or their environment. researchgate.net Changes in the fluorescence intensity or the position of the emission maximum upon addition of another substance can indicate binding or other interactions.
Electrochemistry and Redox Potential Studies of this compound
Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of a molecule, i.e., its ability to be oxidized or reduced. These studies provide information on the redox potentials and the stability of the resulting charged species.
For this compound, two main redox processes can be anticipated:
Oxidation: The morpholine nitrogen contains a lone pair of electrons and can be oxidized. The oxidation potential of morpholine has been reported at approximately +1.18 V vs. SCE in DMF. mdpi.com The substitution on the nitrogen would influence this potential.
Reduction: The pyridine ring is an electron-deficient aromatic system that can undergo reduction. mdpi.com This process typically involves the transfer of two electrons to form a dihydro- species. mdpi.com
Studying the electrochemical behavior is crucial for applications where electron transfer is important. The redox potential is affected by the molecular structure, including the presence of electron-donating or electron-withdrawing groups. mdpi.commdpi.com
Future Research Directions and Unresolved Challenges in the Study of 4 2 4 Pyridinyl Ethyl Morpholine
Exploration of Novel and Efficient Synthetic Pathways Towards Complex Analogues
The development of novel and efficient synthetic methodologies is paramount for expanding the chemical space around the 4-[2-(4-pyridinyl)ethyl]morpholine core. While classical syntheses exist, future efforts should focus on creating more complex and diverse analogues with high degrees of stereochemical control and functional group tolerance.
One promising direction is the use of multicomponent reactions (MCRs) . An atom-efficient, one-pot, four-component condensation of aldehydes, amines, dialkyl acetylene (B1199291) dicarboxylates, and active methylene (B1212753) compounds using morpholine (B109124) as an organocatalyst has been reported for the synthesis of polysubstituted dihydropyridines at ambient temperature. researchgate.net This approach, which avoids chromatographic purification and produces good yields, could be adapted for the synthesis of complex pyridine-containing structures that can be further elaborated to form analogues of this compound.
Furthermore, the stereoselective synthesis of morpholine derivatives remains a significant area of interest. Enantio- and diastereoselective syntheses of trans-2,5-disubstituted morpholines have been achieved, initiating from the reaction of enantiopure epoxides with amino alcohols. nih.gov A key challenge in this area is the regioselective hydroxyl activation and ring closure of the resulting amino diol adducts. nih.gov Future research could focus on developing more robust and general methods for the stereocontrolled synthesis of highly substituted morpholine rings, which could then be coupled with a 4-pyridinyl ethyl moiety.
The development of novel ring formation strategies for the morpholine scaffold is also crucial. A review of synthetic strategies highlights various approaches to morpholine synthesis and functionalization, emphasizing work that has not been extensively reviewed previously. nih.gov These strategies could be leveraged to create morpholine precursors with diverse substitution patterns, ready for linkage to the pyridine (B92270) component.
Additionally, the functionalization of the pyridine ring itself presents opportunities for creating complex analogues. While not specific to the target compound, research into the synthesis of quinazoline-based compounds has utilized various secondary amines like morpholine for substitution at the 2nd and 4th positions of a 2,4-dichloroquinazoline (B46505) intermediate. nih.gov This highlights the potential for using the morpholine moiety as a nucleophile in the construction of more complex heterocyclic systems incorporating the this compound scaffold.
Development of Advanced In Silico Models for Predictive Compound Design and Optimization
The use of computational tools is becoming increasingly indispensable in modern drug discovery and materials science. For this compound and its derivatives, the development of advanced in silico models can accelerate the design and optimization process, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for predicting the biological activity of novel compounds. For instance, a QSAR study on 2,4-disubstituted pyridopyrimidine derivatives against the ABCG2 enzyme demonstrated that increasing the binding energy and hydrophobicity of the compounds enhances their inhibitory activity. nih.gov Similar QSAR models could be developed for this compound analogues to predict their activity against various biological targets. A study on morpholine-derived thiazoles as carbonic anhydrase-II inhibitors successfully used a QSAR model to correlate molecular descriptors with biological activity, with the 'Geary autocorrelation – lag 2/weighted by charges' (GATS2c) descriptor showing a positive correlation with inhibitory potency. nih.gov
Molecular docking is another critical in silico technique that can predict the binding orientation and affinity of a ligand to a protein target. Docking studies have been performed on various morpholine derivatives against targets like the SARS-CoV-2 main protease and acetylcholinesterase, providing insights into the binding motifs and potential for inhibition. gyanvihar.orgresearchgate.net For this compound, docking studies could be employed to screen virtual libraries of analogues against a range of potential biological targets, prioritizing the most promising candidates for synthesis and experimental validation. For example, docking studies of Schiff's bases containing morpholine and piperidine (B6355638) moieties have been used to evaluate their in silico anti-microbial properties. researchgate.net
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interactions and the stability of the complex over time. In a study of spiropyrazoline oxindoles targeting β-tubulin and EGFR, MD simulations confirmed that the most potent compound formed a stable and strong interaction with the target protein. nih.gov Such simulations would be invaluable for understanding the dynamic behavior of this compound analogues at their target sites and for refining their design to improve binding affinity and selectivity.
By integrating these in silico approaches, it is possible to build a comprehensive computational workflow for the predictive design and optimization of this compound derivatives with desired biological activities or material properties.
Identification of Undiscovered Molecular Targets and Biological Pathways for Investigation
A significant challenge and opportunity in the study of this compound is the identification of its currently unknown molecular targets and the biological pathways it may modulate. The morpholine and pyridine moieties are present in a wide range of bioactive molecules, suggesting that this compound could interact with multiple biological systems. researchgate.netontosight.ai
One approach to target identification is through affinity purification-mass spectrometry . This technique involves immobilizing the compound of interest on a solid support and using it to "fish" for interacting proteins from cell lysates. For example, this method was used to identify NP-10-interacting proteins, revealing that several mitosis-associated factors specifically bind to the active compound. researchgate.net This approach could be applied to this compound to pull down its binding partners and identify novel molecular targets.
Network pharmacology is another powerful tool that can be used to predict potential targets and pathways. This approach integrates information from drug-target databases and gene-disease networks to construct a comprehensive picture of a compound's potential mechanism of action. A study on 22-(4-pyridinecarbonyl) jorunnamycin A, a tetrahydroisoquinoline derivative, used network pharmacology to identify 78 core targets in non-small-cell lung cancer (NSCLC) and revealed that molecules in the MAPK signaling pathway were potential targets. mdpi.com This was subsequently validated by in vitro experiments. mdpi.com A similar strategy could be employed for this compound to generate hypotheses about its biological activities.
The structural similarity of the this compound scaffold to known pharmacologically active molecules provides clues for potential targets. For example, various pyridine derivatives have been investigated as potential antitumor agents, with some exhibiting potent Raf kinase inhibition. nih.govresearchgate.net Given that the morpholine ring is a privileged structure in medicinal chemistry, known to interact with a wide range of receptors and enzymes, it is plausible that this compound could exhibit activity against targets in areas such as neurodegenerative diseases, inflammation, or infectious diseases. researchgate.net
Future research should therefore focus on systematic screening of this compound and its analogues against diverse panels of biological targets and employing a combination of experimental and computational approaches to elucidate its mechanism of action.
Integration of this compound Scaffolds into Multi-Component Systems for Functional Materials Research
The unique electronic and structural properties of the pyridine and morpholine rings make the this compound scaffold an attractive building block for the development of functional materials. Future research in this area could focus on integrating this scaffold into multi-component systems to create materials with novel properties.
One area of exploration is the development of novel stationary phases for chromatography . Stationary phases containing pyridine and morpholine groups have been synthesized using copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). researchgate.net These phases were evaluated in packed-column supercritical fluid chromatography (pSFC) and showed unique selectivity for acidic and basic solutes without the need for mobile phase additives. researchgate.net The this compound scaffold could be similarly immobilized onto a support material like silica (B1680970) to create a new type of stationary phase with potentially unique chromatographic properties.
Furthermore, the integration of this scaffold into polymeric materials could lead to new functional polymers. The morpholine and pyridine moieties could impart specific properties to the polymer, such as altered solubility, thermal stability, or the ability to interact with other molecules. For example, the incorporation of the morpholine ring into drug molecules is known to modulate their pharmacokinetic profile. nih.gov
The development of such multi-component systems will require a deep understanding of the intermolecular interactions involving the this compound scaffold and the development of synthetic strategies to incorporate it into larger molecular architectures.
Advancements in Micro- and Nanoscale Analytical Techniques for Compound Characterization
As the complexity of synthesized this compound analogues increases, the need for advanced analytical techniques for their characterization becomes more critical. Future research will likely see an increased reliance on micro- and nanoscale analytical methods to provide detailed information about the structure, purity, and properties of these compounds.
Supercritical Fluid Chromatography-Time-of-Flight Mass Spectrometry (SFC-TOFMS) is a powerful technique for the analysis of complex mixtures and the characterization of novel compounds. It has been used to analyze impurities in metoclopramide (B1676508) on a phenol-containing stationary phase synthesized via click chemistry. researchgate.net This high-resolution technique would be well-suited for the analysis of complex reaction mixtures during the synthesis of this compound analogues and for their precise mass determination.
At the nanoscale, techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could be used to visualize and manipulate single molecules of this compound or its assemblies on surfaces. This could provide unprecedented insights into their self-assembly behavior and their interactions with other molecules, which is particularly relevant for applications in functional materials.
In situ spectroscopy , such as in situ infrared spectroscopy, can be used to monitor reaction kinetics and identify transient intermediates in real-time. This technique has been used to study the rapidity of a multicomponent reaction for the synthesis of functionalized azetidines. nih.gov Applying such techniques to the synthesis of this compound analogues could lead to a better understanding of the reaction mechanisms and facilitate process optimization.
The development and application of these and other advanced analytical techniques will be essential for pushing the boundaries of research on this compound and its derivatives.
Addressing Gaps in Fundamental Understanding of Heterocycle Reactivity and Selectivity
Despite the widespread use of pyridine and morpholine heterocycles in chemistry, there are still significant gaps in our fundamental understanding of their reactivity and selectivity, particularly in the context of complex molecules. Addressing these challenges is crucial for the rational design of synthetic routes to novel this compound analogues.
A major challenge in pyridine chemistry is achieving regioselective functionalization . The inherent electronic properties of the pyridine ring often lead to a mixture of products upon electrophilic or nucleophilic substitution. acs.org While methods for C2 and C4 functionalization are relatively well-established, selective derivatization at the C3 position remains a significant hurdle. researchgate.netnih.gov Recent advances, such as those involving the Zincke reaction or electrochemical methods, have shown promise in achieving meta-selective functionalization of pyridines under mild conditions. scitechdaily.comacs.org Further research in this area is needed to develop more general and predictable methods for controlling the regioselectivity of pyridine functionalization. The substitution on the pyridine ring can also be used to tune the electronic properties and reactivity of metal complexes, which has implications for catalysis. nih.gov
The reactivity of the morpholine ring also presents challenges and opportunities. The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and basic than other secondary amines like piperidine. researchgate.net Understanding how this altered reactivity can be exploited for selective functionalization is an important area of research. For instance, methods for the α-functionalization of morpholines have been developed, allowing for the installation of substituents adjacent to the nitrogen atom. researchgate.net
Future research in this area should combine experimental studies with theoretical calculations to build a more complete picture of the factors that govern the reactivity and selectivity of these important heterocyclic systems.
Q & A
Q. How can researchers optimize the synthesis of 4-[2-(4-Pyridinyl)ethyl]morpholine to improve yield and purity?
Methodological Answer: Synthetic optimization involves selecting solvent systems and reaction conditions. For morpholine derivatives, ethanol or ethanol-water mixtures are common solvents due to their polarity and ability to dissolve intermediates. For example, in the synthesis of 4-(4-nitrophenyl)morpholine, slow evaporation in ethanol yielded high-purity crystals, while acid catalysis (e.g., 5M HCl) facilitated intermediate stabilization . Column chromatography using silica gel with ethyl acetate/petroleum ether (2:8) is effective for purification, as demonstrated in pyrimidin-2-amine derivatives . Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratios of precursors) can mitigate side reactions .
Q. What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer: 1H NMR (600 MHz, DMSO-d6) is critical for confirming structure, particularly for distinguishing morpholine ring protons (δ 3.52 ppm, singlet) and pyridinyl protons (δ 7.42–8.21 ppm) . Coupling constants (e.g., J = 12.44 Hz for piperidinyl protons) help assign spatial arrangements. IR spectroscopy identifies functional groups like NH (stretch ~3300 cm⁻¹) and C-O bonds (1100–1250 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen bonding (e.g., C–H···O interactions in picrate salts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing this compound derivatives?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., ring puckering) or solvent effects. For example, DMSO-d6 may induce shifts in NH protons due to hydrogen bonding. To resolve ambiguities:
- Use variable-temperature NMR to identify conformational exchange .
- Compare experimental data with computational predictions (DFT calculations) for proton chemical shifts.
- Validate via X-ray crystallography, as seen in 4-(4-nitrophenyl)morpholine, where crystal structures confirmed aryl-morpholine bond angles and torsion angles .
Q. What strategies are employed to study the hydrogen bonding interactions in this compound derivatives?
Methodological Answer: Hydrogen bonding is analyzed via:
- X-ray diffraction : For example, picrate salts of morpholine derivatives exhibit N–H···O and C–H···O interactions, with bond distances (~2.8–3.0 Å) and angles (160–170°) quantified in refinement models .
- Solvatochromism : Solvent polarity effects on UV-Vis spectra reveal intermolecular interactions.
- DFT simulations : Electron density maps (e.g., AIM analysis) identify critical hydrogen bond donor-acceptor pairs .
Q. How is computational modeling integrated into the design of this compound-based bioactive compounds?
Methodological Answer:
- Docking studies : Morpholine derivatives are docked into enzyme active sites (e.g., kinases) using AutoDock Vina to predict binding affinities.
- QSAR models : Correlate substituent effects (e.g., nitro groups at the 4-position) with anticancer activity, as seen in 4-(4-nitrophenyl)morpholine derivatives .
- MD simulations : Assess stability of drug-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
